(2E)-N-benzyl-2-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide
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Overview
Description
(2E)-N-benzyl-2-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide, also known as CHEMBL3305378, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
(2E)-N-benzyl-2-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide8 has been found to have potential therapeutic properties in various scientific research applications. It has been studied as a potential anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. In addition, it has been studied for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action for (2E)-N-benzyl-2-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide8 is not fully understood, but it is believed to act on multiple pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
(2E)-N-benzyl-2-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide8 has been shown to have various biochemical and physiological effects in scientific research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and oxidative stress in animal models. In addition, it has been found to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-N-benzyl-2-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide8 in lab experiments is its potential therapeutic properties, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its efficacy in certain applications.
Future Directions
There are several future directions for (2E)-N-benzyl-2-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide8 in scientific research. One direction is to further investigate its potential as an anti-inflammatory agent and cancer treatment. Additionally, more research is needed to determine its safety and efficacy in clinical trials. Furthermore, it may be beneficial to study its potential as an antibacterial and antifungal agent.
Synthesis Methods
The synthesis method for (2E)-N-benzyl-2-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide8 involves a multi-step process that includes the reaction of 3-chloro-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde with 2-(3-methoxyphenoxy)ethanol to form 3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde. This intermediate is then reacted with N-benzylhydrazinecarbothioamide to produce the final product.
properties
Molecular Formula |
C26H28ClN3O4S |
---|---|
Molecular Weight |
514 g/mol |
IUPAC Name |
1-benzyl-3-[(E)-[3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C26H28ClN3O4S/c1-3-32-24-15-20(18-29-30-26(35)28-17-19-8-5-4-6-9-19)14-23(27)25(24)34-13-12-33-22-11-7-10-21(16-22)31-2/h4-11,14-16,18H,3,12-13,17H2,1-2H3,(H2,28,30,35)/b29-18+ |
InChI Key |
VZRZIQODFPZGCT-RDRPBHBLSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)NCC2=CC=CC=C2)Cl)OCCOC3=CC=CC(=C3)OC |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC2=CC=CC=C2)Cl)OCCOC3=CC=CC(=C3)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC2=CC=CC=C2)Cl)OCCOC3=CC=CC(=C3)OC |
Origin of Product |
United States |
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